4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-butan-2-yl-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-4-6(2)7-5-11-8(9-3)10-7/h5-6H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTAXXCEOOIOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258785 | |
| Record name | 2-Thiazolamine, N-methyl-4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-61-1 | |
| Record name | 2-Thiazolamine, N-methyl-4-(1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolamine, N-methyl-4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine
General Synthetic Strategy
The synthesis of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine typically involves:
- Construction of the 1,3-thiazole ring core.
- Introduction of the butan-2-yl substituent at the 4-position.
- N-methylation of the thiazol-2-amine moiety.
The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen sources. Subsequent alkylation or substitution reactions introduce the butan-2-yl group, and selective N-methylation can be achieved via methylating agents under controlled conditions.
Key Synthetic Routes
Cyclization of α-Haloketones with Thiourea
A classical approach involves reacting an α-haloketone bearing the butan-2-yl side chain with thiourea to form the thiazole ring:
- Step 1: Preparation of 4-(butan-2-yl)-2-bromoacetophenone or equivalent α-haloketone intermediate.
- Step 2: Nucleophilic attack by thiourea on the α-haloketone, followed by cyclization to yield 4-(butan-2-yl)-1,3-thiazol-2-amine.
- Step 3: N-methylation of the amino group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
This method is favored for its straightforwardness and moderate to good yields.
One-Pot Multicomponent Reactions Using Amines and Elemental Sulfur
Recent advances have demonstrated catalyst- and additive-free one-pot syntheses of substituted thiazoles from aliphatic amines, aromatic amines, and elemental sulfur in solvents like DMSO at elevated temperatures (~140 °C). This approach involves:
- Formation of imine intermediates from amines.
- Reaction with elemental sulfur leading to C–S and C–N bond formations.
- Cyclization to yield thiazole derivatives.
Although this method is reported for benzothiazoles, it is adaptable for 1,3-thiazole derivatives with appropriate substrate selection.
Experimental Conditions and Optimization
From related literature on thiazole synthesis, the following conditions are notable:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | Acts also as oxidant in some reactions |
| Temperature | 120–140 °C | Higher temperatures favor cyclization |
| Reaction Time | 12–24 hours | Ensures completion of multistep process |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation side reactions |
| Reagents Ratio | Amine: Sulfur: α-haloketone ~ 2:3:1 | Optimized for yield and purity |
Representative Data Table from Analogous Benzothiazole Synthesis
| Entry | Sulfur Equiv. | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3 | DMSO | 83 | Standard condition |
| 2 | 3 | DMF | 14 | Lower yield |
| 3 | 3 | NMP | 38 | Moderate yield |
| 4 | 2 | DMSO | 64 | Reduced sulfur lowers yield |
| 5 | 3 | DMSO | 90 | Optimized amine and sulfur ratio |
Note: Data adapted from catalyst- and additive-free synthesis of 2-substituted benzothiazoles, which shares mechanistic similarities with 1,3-thiazole synthesis.
Mechanistic Insights
The formation of the thiazole ring involves:
- Initial formation of imine intermediates from amines.
- Electrophilic attack of elemental sulfur on the imine or related intermediates.
- Intramolecular nucleophilic cyclization to form the thiazole ring.
- Oxidative aromatization facilitated by DMSO or other oxidants.
This multistep process proceeds without the need for metal catalysts or additives, making it environmentally friendly and scalable.
Research Findings and Practical Considerations
- The reaction tolerates various amine substrates, including aliphatic and aromatic amines, with electron-donating groups generally enhancing yields.
- Steric hindrance at substitution sites has limited impact on reaction efficiency.
- Scale-up experiments (e.g., 5 mmol scale) have demonstrated good yields (~80%), indicating potential for industrial application.
- Absence of elemental sulfur or replacement of DMSO with non-oxidizing solvents results in no product formation, underscoring the critical role of these components.
Summary of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | α-Haloketone with butan-2-yl side chain + thiourea | Cyclization to 4-(butan-2-yl)-1,3-thiazol-2-amine |
| 2 | N-methylation with methyl iodide, base | Formation of N-methyl derivative |
| Alternative | One-pot reaction: aliphatic amine + elemental sulfur + DMSO, 140 °C, N2 | Direct synthesis of substituted thiazolamine |
This comprehensive overview synthesizes current knowledge and experimental data on preparation methods for 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine, highlighting classical and modern synthetic routes, reaction conditions, mechanistic pathways, and practical insights. The outlined methods serve as a robust foundation for further experimental design and optimization in research and industrial contexts.
Biological Activity
4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine is a thiazole derivative with a molecular formula of C₈H₁₄N₂S and a molecular weight of 170.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole ring, characterized by the presence of sulfur and nitrogen, contributes to the unique chemical properties and biological activities of this compound.
The compound's structure includes a butan-2-yl group and a methyl group attached to the nitrogen atom of the thiazole ring. The synthesis of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine can be achieved through various methods, including nucleophilic substitution reactions involving thiazole derivatives and appropriate alkylating agents .
Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine, exhibit significant antimicrobial properties. A comparative analysis with other thiazole derivatives shows that this compound may possess selective activity against Gram-positive bacteria. For instance, derivatives similar to 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine have demonstrated minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) comparable to standard antibiotics like vancomycin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine | TBD | Antibacterial |
| 4-(methyl)-N-methylthiazol-2-amines | 32–64 | Antimicrobial |
| 4-(phenyl)-1,3-thiazol-2-amines | 2 | Antileishmanial |
Anticancer Activity
In addition to its antimicrobial properties, thiazole derivatives have been explored for their anticancer potential. Studies have shown that certain thiazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with specific substitutions on the thiazole ring have shown promising results in inhibiting the growth of human lung adenocarcinoma cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine | TBD | TBD |
| Thiazole derivative X | A549 (lung) | 31.9 |
| Thiazole derivative Y | NIH/3T3 (mouse) | 56.9 |
Preliminary studies suggest that the biological activity of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine may involve interactions with specific macromolecular targets implicated in disease processes. Molecular docking studies indicate potential binding sites on bacterial enzymes and cancer-related proteins . However, further detailed interaction profiles are necessary to fully elucidate its mechanism of action.
Case Studies
Recent publications have highlighted various case studies involving thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole compounds showed significant bactericidal activity against both MSSA and MRSA strains within hours of treatment .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that some compounds exhibited enhanced activity against resistant strains compared to standard treatments .
Scientific Research Applications
Chemical Properties and Structure
The compound’s molecular formula is C₈H₁₄N₂S, with a molecular weight of 170.28 g/mol. The thiazole ring, which contains both sulfur and nitrogen atoms, contributes to its reactivity and biological interactions. The presence of the butan-2-yl group is significant as it may influence the compound's pharmacological profile and biological activity.
Pharmaceutical Development
1. Antimicrobial Activity
Research indicates that 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Enterococcus faecium. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function .
2. Anticancer Properties
The compound has been evaluated for its anticancer activity through various mechanisms, including tubulin inhibition. In vitro studies have demonstrated that derivatives of thiazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, related thiazole compounds have shown significant antiproliferative effects in human cancer cell lines through disruption of microtubule dynamics .
3. Neuropharmacological Effects
Emerging research suggests potential neuropharmacological applications for 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine. Some thiazole derivatives have displayed anticonvulsant properties in animal models, indicating possible therapeutic benefits for seizure disorders . The specific interactions of this compound with neurotransmitter systems warrant further investigation.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The butan-2-yl group (electron-donating) increases lipophilicity (logP ~3.5 estimated), whereas nitro () or chloro () substituents reduce electron density, enhancing stability but lowering solubility .
- Biological Activity : N-propargyl groups () improve pharmacokinetics via metabolic resistance, while fused rings () enhance target binding .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, refluxing 2-bromo-1-(butan-2-yl)propan-1-one with N-methylthiourea in ethanol under acidic conditions (e.g., acetic acid) yields the thiazole core. Optimization involves adjusting temperature (70–90°C), solvent polarity, and stoichiometric ratios to maximize yield . Purity is confirmed via TLC and recrystallization in ethanol.
Q. What spectroscopic techniques are essential for characterizing the structure of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine?
- Methodological Answer :
- NMR : H NMR identifies protons on the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and the N-methyl group (δ 2.8–3.2 ppm). C NMR confirms the thiazole carbons (δ 160–170 ppm for C2) and aliphatic carbons .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) to verify the molecular formula.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and dihedral angles, confirming the thiazole ring’s planarity and substituent orientations .
Q. How can the solubility and stability of this compound be evaluated under experimental conditions?
- Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH (2–12), temperatures (4–40°C), and light exposure. Degradation products are identified using LC-MS .
Advanced Research Questions
Q. What strategies mitigate side reactions during the synthesis of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine?
- Methodological Answer : Side products like disubstituted thiazoles or oxidized intermediates are minimized by:
- Using anhydrous solvents to prevent hydrolysis.
- Adding antioxidants (e.g., BHT) to suppress oxidation.
- Employing column chromatography (silica gel, ethyl acetate/hexane eluent) for purification . Contradictions in yield reports (e.g., 60–85%) may arise from varying reagent purity or moisture levels, necessitating strict anhydrous protocols .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions between the thiazole core and target proteins (e.g., kinases or bacterial enzymes). The butan-2-yl group’s hydrophobicity may enhance binding to hydrophobic pockets .
- QSAR Studies : Regression analysis correlates substituent electronic parameters (Hammett σ) with antibacterial IC values. Meta-chloro or nitro substituents on analogous thiazoles show enhanced activity .
Q. What structural features of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine influence its pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : The butan-2-yl group increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify oxidative metabolites. N-methylation slows hepatic clearance compared to primary amines .
Q. How should researchers resolve contradictions in crystallographic data between different studies?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., thiazole ring distortion) may arise from crystallization solvents or temperature. Cross-validate using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
